molecular formula C13H7ClFNO4 B8405638 2-Chloro-1-(3-fluoro-benzoyloxy)-4-nitro-benzene

2-Chloro-1-(3-fluoro-benzoyloxy)-4-nitro-benzene

Cat. No.: B8405638
M. Wt: 295.65 g/mol
InChI Key: NKOHZWRYFPIEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-fluoro-benzoyloxy)-4-nitro-benzene is a useful research compound. Its molecular formula is C13H7ClFNO4 and its molecular weight is 295.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H7ClFNO4

Molecular Weight

295.65 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl) 3-fluorobenzoate

InChI

InChI=1S/C13H7ClFNO4/c14-11-7-10(16(18)19)4-5-12(11)20-13(17)8-2-1-3-9(15)6-8/h1-7H

InChI Key

NKOHZWRYFPIEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 90 mL CH3CN was added 2-chloro-4-nitrophenol (15 g, 86.4 mmol) followed by potassium carbonate (17.9 g, 129.6 mmol). To the stirring suspension was added via dropping funnel a 10 mL CH3CN solution of 3-fluoro-benzylbromide (16.3 g, 86.4 mmol). The contents were stirred and heated at 70° C. for 18 h, after which time the bright yellow mixture was allowed to cool to it The yellow contents were poured onto H2O (200 mL) and stirred, upon which solid formation occurs. The solid was filtered and filter cake washed with additional H2O (50 mL). The collected solid was dried in vacuo, yielding 2-chloro-1-(3-fluoro-benzoyloxy)-4-nitro-benzene (23 g, 94%) as a white solid.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four

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